REACTION_CXSMILES
|
[C:1]([CH:4]([C:12](=O)[CH3:13])[CH:5]([C:9](=[O:11])[CH3:10])[C:6](=O)[CH3:7])(=[O:3])[CH3:2].[CH3:15][O:16][C:17]1[CH:23]=[C:22]([O:24][CH3:25])[CH:21]=[CH:20][C:18]=1[NH2:19]>>[C:9]([C:5]1[C:4]([C:1](=[O:3])[CH3:2])=[C:12]([CH3:13])[N:19]([C:18]2[CH:20]=[CH:21][C:22]([O:24][CH3:25])=[CH:23][C:17]=2[O:16][CH3:15])[C:6]=1[CH3:7])(=[O:11])[CH3:10]
|
Name
|
|
Quantity
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400 mg
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Type
|
reactant
|
Smiles
|
C(C)(=O)C(C(C(C)=O)C(C)=O)C(C)=O
|
Name
|
|
Quantity
|
305 mg
|
Type
|
reactant
|
Smiles
|
COC1=C(N)C=CC(=C1)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C(=C(N(C1C)C1=C(C=C(C=C1)OC)OC)C)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |